3,3-Dimethylpentan-1-ol
Overview
Description
Synthesis Analysis
The synthesis of organic compounds often involves the formation of carbon-carbon or carbon-heteroatom bonds. For example, the synthesis of 2,3-erythro-3,7-dimethylpentadecan-2-ol, a compound with a similar complex structure to 3,3-Dimethylpentan-1-ol, was achieved through a stereospecific S_N2 oxirane cleavage reaction . This suggests that similar stereospecific reactions could potentially be used in the synthesis of 3,3-Dimethylpentan-1-ol.
Molecular Structure Analysis
The molecular structure of organic compounds can be determined using various spectroscopic techniques. For instance, the crystal structure of a novel organic compound was determined using single-crystal X-ray diffraction techniques . Similarly, Nuclear Magnetic Resonance (NMR) spectroscopy was used to confirm the formation of a molecular adduct . These techniques could be applied to analyze the molecular structure of 3,3-Dimethylpentan-1-ol.
Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions. The Diels-Alder reaction is a common method used to form new carbon-carbon bonds, as demonstrated in the synthesis of 3,4-dimethylpenta-1,3-diene . Additionally, the coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes followed by cyclization was used to synthesize polysubstituted furans . These reactions highlight the reactivity of organic molecules with multiple functional groups, which could be relevant when considering the reactivity of 3,3-Dimethylpentan-1-ol.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are influenced by their molecular structure. For example, the dielectric behavior of a single crystal was investigated as a function of frequency at different temperatures . The thermal and mechanical properties of another compound were investigated using TG/DTA analyses and Vickers microhardness measurement . These studies provide a framework for how one might analyze the physical and chemical properties of 3,3-Dimethylpentan-1-ol.
Scientific Research Applications
Catalysis and Spectroscopy : 3,3-Dimethylpentan-1-ol is involved in catalytic processes like hydroformylation, as demonstrated by its use in the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. This process was studied using in situ spectroscopic data and band-target entropy minimization (BTEM), showing detailed system identification for catalytic studies with no prior information (Li, Widjaja, & Garland, 2003).
Chemical Analysis and Synthesis : The compound plays a role in the synthesis and analysis of various chemicals. For instance, it's used as a reactant in producing derivatives that are important for understanding catalyzing mechanisms in organic chemistry (Yan-fang, 2008).
Pheromone Research : In biological studies, derivatives of 3,3-Dimethylpentan-1-ol are used in the study of sex pheromones in pine sawflies. This includes understanding the specificity and synthesis of these pheromones, which has implications for pest control and ecological research (Jewett, Matsumura, & Coppel, 1976).
Material Science : The compound's derivatives are studied for their dynamic properties in different states, such as in plastic crystalline phases and glass formation. This research has implications for understanding molecular dynamics and materials' physical properties (Carignani et al., 2018).
Molecular Engineering : In molecular engineering, derivatives of 3,3-Dimethylpentan-1-ol are used in the enantioselective synthesis of important intermediates for antidepressants. This involves modifying enzymes for specific reactions, showcasing the compound's role in pharmaceutical development (Zhang et al., 2015).
Safety And Hazards
The safety information for 3,3-Dimethylpentan-1-ol includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable (H226), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of accidental release or exposure .
properties
IUPAC Name |
3,3-dimethylpentan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-4-7(2,3)5-6-8/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDHMBHPLKHMOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400975 | |
Record name | 3,3-dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylpentan-1-ol | |
CAS RN |
19264-94-9 | |
Record name | 3,3-dimethylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50400975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.